molecular formula C15H8ClF2N3 B12511694 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine

2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine

Cat. No.: B12511694
M. Wt: 303.69 g/mol
InChI Key: MLVNYXXTYFTPRK-UHFFFAOYSA-N
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Description

2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine is a heterocyclic aromatic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine typically involves the reaction of cyanuric chloride with 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced triazine derivatives with altered ring saturation.

Scientific Research Applications

2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorine atoms enhance its binding affinity and specificity towards target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-bis(4-chlorophenyl)-1,3,5-Triazine
  • 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-Triazine
  • 2-chloro-4,6-bis(4-nitrophenyl)-1,3,5-Triazine

Uniqueness

2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-Triazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C15H8ClF2N3

Molecular Weight

303.69 g/mol

IUPAC Name

2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine

InChI

InChI=1S/C15H8ClF2N3/c16-15-20-13(9-1-5-11(17)6-2-9)19-14(21-15)10-3-7-12(18)8-4-10/h1-8H

InChI Key

MLVNYXXTYFTPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)F)F

Origin of Product

United States

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